An In-Depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG4-acid: A Versatile Linker for Advanced Bioconjugation and Drug Development
An In-Depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG4-acid: A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG3)-N-Boc-PEG4-acid is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker of significant interest in the fields of bioconjugation, drug delivery, and chemical biology. Its unique architecture, featuring three distinct functional groups—an azide (B81097), a Boc-protected amine, and a carboxylic acid—provides researchers with a versatile platform for the modular synthesis of complex biomolecular conjugates. This guide offers a comprehensive overview of its chemical properties, detailed experimental protocols for its utilization, and its primary application in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are revolutionary therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1] The linker component of a PROTAC is crucial, as it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, and its length and composition significantly impact the efficacy of the resulting degrader. The branched structure and defined PEG lengths of N-(Azido-PEG3)-N-Boc-PEG4-acid offer precise control over the spatial orientation of the conjugated molecules, a key factor in optimizing the formation of the ternary complex required for protein degradation.
Physicochemical Properties
The physicochemical properties of N-(Azido-PEG3)-N-Boc-PEG4-acid are summarized in the table below. These properties are essential for designing and executing synthetic strategies and for understanding the behavior of the linker in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C24H46N4O11 | [2] |
| Molecular Weight | 566.65 g/mol | [2] |
| CAS Number | 2112731-95-8 | [2] |
| Appearance | White to off-white solid or viscous oil | General observation for similar PEG derivatives |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents. | [3] |
| Storage | Store at -20°C, desiccated. | [3] |
Key Functional Groups and Their Reactivity
The utility of N-(Azido-PEG3)-N-Boc-PEG4-acid stems from its three distinct functional moieties, each enabling a specific type of chemical transformation.
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Azide (-N3): This group is primarily used in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide can undergo either a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a strained alkyne (e.g., DBCO, BCN).
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Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation, typically through amide bond formation.
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Carboxylic Acid (-COOH): This terminal acid group can be activated and coupled with primary amines to form stable amide bonds. Common activating agents include carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS).
Experimental Protocols
The following sections provide detailed, representative protocols for the key chemical transformations involving N-(Azido-PEG3)-N-Boc-PEG4-acid.
Boc Deprotection to Expose the Primary Amine
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
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N-(Azido-PEG3)-N-Boc-PEG4-acid
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate (B86663)
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Rotary evaporator
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Standard glassware
Procedure:
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Dissolve N-(Azido-PEG3)-N-Boc-PEG4-acid in dichloromethane (DCM) in a round-bottom flask.
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Add an excess of trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
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Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide moiety to a terminal alkyne-containing molecule.
Materials:
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N-(Azido-PEG3)-N-Boc-PEG4-acid (or its deprotected form)
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Alkyne-functionalized molecule
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Copper(II) sulfate pentahydrate (CuSO4·5H2O)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
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tert-Butanol (B103910)/Water or DMSO/Water solvent system
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Standard glassware
Procedure:
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In a reaction vial, dissolve the alkyne-functionalized molecule and N-(Azido-PEG3)-N-Boc-PEG4-acid in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
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In a separate vial, prepare a fresh solution of sodium ascorbate in water.
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In another vial, prepare a solution of copper(II) sulfate in water. If using a ligand like TBTA, pre-mix it with the copper sulfate solution in DMSO.
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Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate (or copper/ligand) solution.
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Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
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Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction with a strained alkyne.
Materials:
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N-(Azido-PEG3)-N-Boc-PEG4-acid (or its deprotected form)
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Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)
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Aqueous buffer (e.g., PBS pH 7.4) or an organic solvent like DMSO or DMF
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Standard glassware
Procedure:
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Dissolve the strained alkyne-functionalized molecule in the chosen solvent.
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Add a solution of N-(Azido-PEG3)-N-Boc-PEG4-acid in the same solvent. A slight molar excess of one reagent may be used to drive the reaction to completion.
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Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne.
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Monitor the reaction progress by LC-MS or HPLC.
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The product can typically be purified by HPLC.
EDC/NHS-Mediated Amide Coupling
This protocol details the conjugation of the carboxylic acid to a primary amine-containing molecule.
Materials:
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N-(Azido-PEG3)-N-Boc-PEG4-acid
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Amine-containing molecule
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIPEA)
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Standard glassware
Procedure:
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Dissolve N-(Azido-PEG3)-N-Boc-PEG4-acid, NHS (1.2 equivalents), and the amine-containing molecule (1.0 equivalent) in anhydrous DMF.
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Add EDC (1.2 equivalents) to the solution and stir.
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Add DIPEA (2-3 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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After completion, the solvent can be removed under vacuum, and the residue purified by column chromatography or preparative HPLC.
Application in PROTAC Synthesis: A Logical Workflow
N-(Azido-PEG3)-N-Boc-PEG4-acid is an ideal linker for the synthesis of PROTACs due to its trifunctional nature, which allows for a modular and convergent synthetic strategy. A logical workflow for the synthesis of a hypothetical PROTAC is presented below.
PROTAC-Mediated Protein Degradation: Signaling Pathway
Once synthesized, a PROTAC utilizing a linker like N-(Azido-PEG3)-N-Boc-PEG4-acid hijacks the cell's ubiquitin-proteasome system to degrade a target protein of interest (POI). The general signaling pathway is depicted below.
Conclusion
N-(Azido-PEG3)-N-Boc-PEG4-acid is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for the efficient and modular construction of complex bioconjugates, most notably PROTACs. The well-defined PEG linkers contribute to favorable physicochemical properties of the final constructs, such as enhanced solubility. A thorough understanding of the reactivity of its functional groups and the application of the detailed experimental protocols provided in this guide will enable scientists and researchers to leverage this valuable linker in the development of novel therapeutics and research probes. The continued exploration of such advanced linkers will undoubtedly fuel further innovation in the exciting field of targeted protein degradation.
